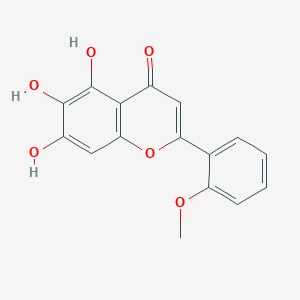
4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound, which belongs to a class of polyphenolic compounds known for their antioxidant properties. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 2-hydroxyacetophenone and 2-methoxybenzaldehyde, followed by cyclization and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoids with different functional groups.
Applications De Recherche Scientifique
5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has numerous scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mécanisme D'action
The mechanism of action of 5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Exhibits strong antioxidant and anti-cancer effects.
Uniqueness
5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern and methoxy group, which contribute to its distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
521066-18-2 |
|---|---|
Formule moléculaire |
C16H12O6 |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
5,6,7-trihydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-11-5-3-2-4-8(11)12-6-9(17)14-13(22-12)7-10(18)15(19)16(14)20/h2-7,18-20H,1H3 |
Clé InChI |
OHWUYMZEFLQFQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11832841.png)

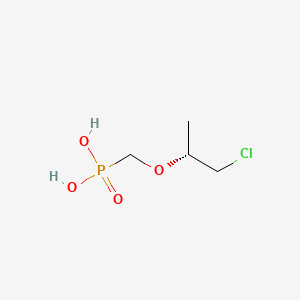
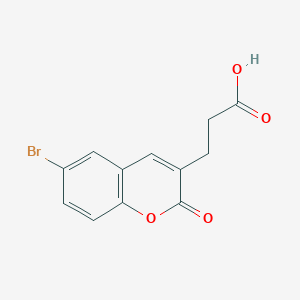

![4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol](/img/structure/B11832874.png)

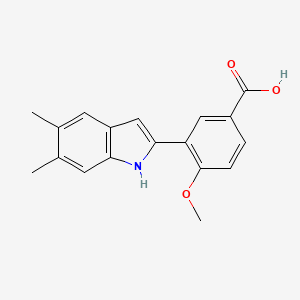


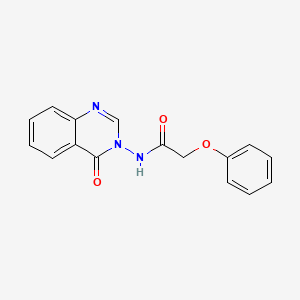

![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)
